N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447094
InChI: InChI=1S/C18H31N3/c1-16(2)21(12-10-19)15-18-9-6-11-20(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,19H2,1-2H3
SMILES: CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C18H31N3
Molecular Weight: 289.5 g/mol

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13447094

Molecular Formula: C18H31N3

Molecular Weight: 289.5 g/mol

* For research use only. Not for human or veterinary use.

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine -

Specification

Molecular Formula C18H31N3
Molecular Weight 289.5 g/mol
IUPAC Name N'-[(1-benzylpiperidin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C18H31N3/c1-16(2)21(12-10-19)15-18-9-6-11-20(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,19H2,1-2H3
Standard InChI Key YQMGLCVNSXRXAX-UHFFFAOYSA-N
SMILES CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the piperidine scaffold. The key steps include:

  • Formation of the piperidine ring through cyclization processes.

  • Attachment of the benzyl group via alkylation reactions.

  • Incorporation of the ethane-1,2-diamine chain, often using reductive amination or nucleophilic substitution.

Table 2: General Synthesis Steps

StepReaction TypeReagents/Conditions
1Piperidine formationCyclization with ammonia sources
2BenzylationBenzyl chloride, base catalyst
3Diamine substitutionEthylenediamine derivatives

Biological and Pharmaceutical Applications

Piperidine derivatives are widely studied for their biological activities. Although specific data on this compound is limited, similar structures have shown:

  • Binding affinity for dopamine and norepinephrine transporters, suggesting potential use in neurological disorders such as ADHD or depression .

  • Antagonistic or agonistic effects on specific receptors, depending on functional group modifications.

Potential Uses

  • Pharmaceutical Research: As a scaffold for drug discovery targeting central nervous system (CNS) disorders.

  • Chemical Biology: Used as a probe to study transporter mechanisms.

Research Findings and Future Directions

While specific studies on N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine are sparse, related compounds have demonstrated significant pharmacological potential:

  • Studies on similar benzylpiperidines indicate high transporter affinity and selectivity .

  • Future research could focus on its activity as a CNS-active agent or its role in receptor modulation.

This compound represents an interesting target for further research due to its structural complexity and potential pharmacological applications.

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